molecular formula C23H20N2O3 B11963723 4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzoic acid CAS No. 10180-08-2

4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzoic acid

Cat. No.: B11963723
CAS No.: 10180-08-2
M. Wt: 372.4 g/mol
InChI Key: JEJBPHYWZWXQDE-UHFFFAOYSA-N
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Description

4-(5-(4-METHOXY-PHENYL)-3-PHENYL-4,5-DIHYDRO-PYRAZOL-1-YL)-BENZOIC ACID is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and a benzoic acid moiety, all connected through a dihydropyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-METHOXY-PHENYL)-3-PHENYL-4,5-DIHYDRO-PYRAZOL-1-YL)-BENZOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the dihydropyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5-(4-METHOXY-PHENYL)-3-PHENYL-4,5-DIHYDRO-PYRAZOL-1-YL)-BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

4-(5-(4-METHOXY-PHENYL)-3-PHENYL-4,5-DIHYDRO-PYRAZOL-1-YL)-BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-(4-METHOXY-PHENYL)-3-PHENYL-4,5-DIHYDRO-PYRAZOL-1-YL)-BENZOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Comparison

Compared to similar compounds, 4-(5-(4-METHOXY-PHENYL)-3-PHENYL-4,5-DIHYDRO-PYRAZOL-1-YL)-BENZOIC ACID exhibits unique structural features that may contribute to its distinct biological activities. For example, the presence of the benzoic acid moiety can enhance its solubility and bioavailability, making it a more effective therapeutic agent .

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-28-20-13-9-17(10-14-20)22-15-21(16-5-3-2-4-6-16)24-25(22)19-11-7-18(8-12-19)23(26)27/h2-14,22H,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJBPHYWZWXQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10180-08-2
Record name 4-(5-(4-METHOXY-PHENYL)-3-PHENYL-4,5-DIHYDRO-PYRAZOL-1-YL)-BENZOIC ACID
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